molecular formula C21H23ClN2O4 B2830344 Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1234808-56-0

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2830344
CAS No.: 1234808-56-0
M. Wt: 402.88
InChI Key: SRTBNCGPFURIHL-UHFFFAOYSA-N
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Description

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a benzamido group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzamido group and the phenyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

phenyl 4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-19-8-7-16(22)13-18(19)20(25)23-14-15-9-11-24(12-10-15)21(26)28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBNCGPFURIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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